Comparative Physicochemical Profiling: 2,6-Difluoro Benzamide vs. 4-Trifluoromethyl and 3-Chloro Analogs
The 2,6-difluoro substitution on the benzamide ring of CAS 896288-23-6 yields an intermediate lipophilicity profile (XLogP3 = 2.8) relative to the more lipophilic 4-trifluoromethyl analog (CAS 896289-05-7; predicted XLogP3 ≈ 3.5) and the 3-chloro analog (CAS 896290-28-1; predicted XLogP3 ≈ 2.4) [1]. The target compound's topological polar surface area (TPSA = 84.1 Ų), hydrogen bond donor count (HBD = 1), and hydrogen bond acceptor count (HBA = 7) place it within favorable oral drug-likeness space (Veber rules: TPSA < 140 Ų, HBD ≤ 3, HBA ≤ 10), whereas the 4-trifluoromethyl analog (MW = 442.5 g/mol; HBA = 8) approaches higher molecular weight limits [1][2]. These differences are quantifiable and may influence membrane permeability and solubility in a rank-order manner.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (PubChem computed) |
| Comparator Or Baseline | 4-Trifluoromethyl analog: XLogP3 ≈ 3.5 (estimated); 3-Chloro analog: XLogP3 ≈ 2.4 (estimated) |
| Quantified Difference | ΔXLogP3 = −0.7 vs. 4-CF₃ analog; +0.4 vs. 3-Cl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences of this magnitude can translate into 5- to 10-fold shifts in membrane permeability and plasma protein binding, making the 2,6-difluoro variant a balanced alternative when both high permeability and aqueous solubility are required.
- [1] PubChem Compound Summary for CID 16810219 (target), predicted properties. National Center for Biotechnology Information (NCBI). https://pubchem.ncbi.nlm.nih.gov/compound/896288-23-6. View Source
- [2] PubChem Compound Summary for N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-(trifluoromethyl)benzamide (CAS 896289-05-7). National Center for Biotechnology Information (NCBI). View Source
